[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate
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Overview
Description
The compound [(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the tricyclic core: This involves cyclization reactions under controlled conditions to form the tetraoxatricyclic structure.
Functional group modifications: Introduction of the hydroxy, methoxy, and benzoate groups through various organic reactions such as esterification and etherification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoate ester would yield the corresponding alcohol.
Scientific Research Applications
[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzoate moiety may also play a role in its biological effects.
Comparison with Similar Compounds
[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate: can be compared with other similar compounds, such as:
- [(1S,3S,7R,9S)-5,5,11,11-tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol]
- [(1S,3S,7R,9S)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] acetate
These compounds share similar tricyclic structures and functional groups but differ in their specific substituents, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
[(1S,3S,7R,9S)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O9/c1-22(2)31-17-16(30-21(26)15-9-7-6-8-10-15)18-20(34-23(3,4)32-18)25(27,19(17)33-22)24(28-5)11-13-29-14-12-24/h6-10,16-20,27H,11-14H2,1-5H3/t16?,17-,18-,19-,20+,25?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRQHFSZAWYVID-PFICICNSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C3C(C(C2O1)(C4(CCOCC4)OC)O)OC(O3)(C)C)OC(=O)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)C([C@@H]3[C@H](C2OC(=O)C4=CC=CC=C4)OC(O3)(C)C)(C5(CCOCC5)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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